molecular formula C15H16ClN3O2 B5402545 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine

2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine

Cat. No. B5402545
M. Wt: 305.76 g/mol
InChI Key: IQLRDMYUYSLPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is a synthetic compound that belongs to the class of morpholine-based drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine exerts its pharmacological effects by inhibiting JAKs. JAKs are enzymes that are involved in the signaling pathways of various cytokines and growth factors, including interleukins, interferons, and growth hormone. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can block the downstream signaling pathways of these cytokines and growth factors, which leads to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine are primarily related to its inhibitory effects on JAKs. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can reduce the production of various cytokines and growth factors, including interleukins, interferons, and growth hormone. This leads to the suppression of the immune response and the reduction of inflammation, which is the underlying cause of many autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine for lab experiments is its potent inhibitory effects on JAKs. This makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors, as well as the mechanisms underlying autoimmune diseases. However, one of the major limitations of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages to ensure the specificity and safety of the experiments.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine. One of the major areas of focus is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of focus is the identification of biomarkers that can predict the response to 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine treatment, which can help to personalize the treatment for individual patients. Additionally, there is a need for more studies to elucidate the long-term safety and efficacy of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine in various autoimmune diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with morpholine in the presence of a catalyst to yield the final product.

Scientific Research Applications

2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to have potent inhibitory effects on Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can suppress the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLRDMYUYSLPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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